N,3-dimethyl-5-nitroimidazole-4-sulfonamide
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Overview
Description
N,3-dimethyl-5-nitroimidazole-4-sulfonamide is a compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-5-nitroimidazole-4-sulfonamide typically involves the nitration of an imidazole derivative followed by sulfonation. One common method involves the reaction of 3,5-dimethylimidazole with nitric acid to introduce the nitro group at the 5-position. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group at the 4-position.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-5-nitroimidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups replacing the sulfonamide or nitro groups.
Scientific Research Applications
N,3-dimethyl-5-nitroimidazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,3-dimethyl-5-nitroimidazole-4-sulfonamide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage cellular DNA, leading to cell death. This mechanism is particularly useful in antimicrobial applications, where the compound targets and kills microbial cells.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole compound with similar antimicrobial properties.
Tinidazole: A nitroimidazole used for its antiprotozoal and antibacterial effects.
Secnidazole: Known for its use in treating bacterial vaginosis.
Uniqueness
N,3-dimethyl-5-nitroimidazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nitro and sulfonamide groups makes it a versatile compound for various applications.
Properties
CAS No. |
6339-57-7 |
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Molecular Formula |
C5H8N4O4S |
Molecular Weight |
220.21 g/mol |
IUPAC Name |
N,3-dimethyl-5-nitroimidazole-4-sulfonamide |
InChI |
InChI=1S/C5H8N4O4S/c1-6-14(12,13)5-4(9(10)11)7-3-8(5)2/h3,6H,1-2H3 |
InChI Key |
MZDWYVODNKGSOE-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=CN1C)[N+](=O)[O-] |
Origin of Product |
United States |
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